molecular formula C18H22N2O3 B5145529 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole

3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole

Cat. No. B5145529
M. Wt: 314.4 g/mol
InChI Key: DWEAVZJNTHITAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole, also known as EMIM, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. EMIM is a synthetic compound that belongs to the isoxazole family of compounds.

Mechanism of Action

3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole modulates the activity of the α7 nAChR by binding to the receptor's orthosteric site and stabilizing it in an open conformation. This, in turn, leads to an increase in calcium influx into the cell, which activates downstream signaling pathways. The activation of these pathways leads to various physiological effects, including the release of neurotransmitters, the modulation of synaptic plasticity, and the regulation of gene expression.
Biochemical and Physiological Effects:
3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to have various biochemical and physiological effects on the brain and other organs. In the brain, 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to increase the release of acetylcholine, dopamine, and glutamate, which are important neurotransmitters involved in learning and memory. 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has also been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. Outside of the brain, 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to have anti-inflammatory effects in various organs, including the lungs and the gut.

Advantages and Limitations for Lab Experiments

3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has several advantages for lab experiments. First, it is a synthetic compound that can be easily synthesized in large quantities. Second, it has a high affinity for the α7 nAChR, which makes it a useful tool for studying the receptor's activity. Third, 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to use in lab experiments. However, there are also limitations to using 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole in lab experiments. First, its effects on other receptors and signaling pathways are not well understood. Second, its pharmacokinetics and pharmacodynamics are not well characterized, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole. First, further studies are needed to understand the molecular mechanisms underlying its effects on the α7 nAChR. Second, studies are needed to determine its effects on other receptors and signaling pathways in the brain and other organs. Third, studies are needed to determine its pharmacokinetics and pharmacodynamics in different animal models and in humans. Fourth, studies are needed to determine its efficacy and safety in various neurological disorders. Fifth, studies are needed to develop new analogs of 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole with improved pharmacological properties. Overall, 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has the potential to be a useful tool for studying the α7 nAChR and for developing new therapies for neurological disorders.

Synthesis Methods

3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole is synthesized through a multi-step process that involves the reaction of 4-ethoxyphenylacetic acid with pyrrolidine and subsequent cyclization with methyl isoxazole-5-carboxylate. The final product is purified through column chromatography to obtain a pure form of 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole.

Scientific Research Applications

3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has potential applications in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to bind to the α7 nicotinic acetylcholine receptor (α7 nAChR) and modulate its activity. The α7 nAChR is involved in various physiological processes, including learning, memory, and inflammation. Therefore, 3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-22-15-8-6-14(7-9-15)12-18(21)20-10-4-5-17(20)16-11-13(2)23-19-16/h6-9,11,17H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEAVZJNTHITAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one

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